5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole
Description
This compound features a fused [2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole core functionalized with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. Its structure is optimized for use in conjugated polymer synthesis, particularly in organic electronic devices such as organic photovoltaics (OPVs) and organic electrochemical transistors (OECTs). The dioxaborolane substituents enable participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of donor-acceptor copolymers with tailored electronic properties .
Properties
IUPAC Name |
5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26B2N4O4S2/c1-19(2)20(3,4)30-23(29-19)13-9-11-12(15-17(13)27-33-25-15)10-14(18-16(11)26-34-28-18)24-31-21(5,6)22(7,8)32-24/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYKOASVMGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C4=NSN=C34)B5OC(C(O5)(C)C)(C)C)C6=NSN=C26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26B2N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) typically involves a direct borylation reaction on the parent heterocycle. This method utilizes a palladium catalyst to facilitate the borylation process, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and toluene, with the reaction being carried out under reflux conditions .
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester moieties enable participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings.
Key Examples:
Mechanistic Notes:
-
The boronic ester groups undergo transmetalation with Pd(0) catalysts, forming intermediates that couple with electrophilic partners (e.g., aryl halides) .
-
Steric hindrance from tetramethyl dioxaborolane groups slows reactivity compared to unsubstituted boronic acids, necessitating elevated temperatures .
Boron Group Manipulation
The pinacol boronic esters can be derivatized into reactive intermediates:
Directed C–H Functionalization
The benzothiadiazole core directs regioselective C–H activation:
Notable Observation:
-
The N3 lone pair in benzothiadiazole electronically deactivates C4–H, favoring C5–H borylation despite C4’s higher intrinsic acidity .
Cyclization and Annulation Reactions
The compound participates in ring-closing reactions to form fused heterocycles:
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitroarenes (Cadogan reaction) | PPh₃, Δ, toluene | Thiadiazolocarbazole derivatives | 81–90 | |
| Alkyne partners | CuI, PdCl₂, NEt₃, 80°C | Fused polycyclic systems | 55–70 |
Example Pathway:
5,10-bis(boronated benzothiadiazole) → Cadogan cyclization → Hexacyclic heteroaromatic system .
Stability and Reactivity Trends
Scientific Research Applications
Photovoltaic Applications
Organic Photovoltaics (OPVs) : The compound has been utilized in the development of organic photovoltaic materials due to its excellent light absorption properties and electron-accepting capabilities. Research indicates that derivatives of benzothiadiazole can enhance the efficiency of OPVs by forming donor-acceptor systems that facilitate charge separation and transport. The incorporation of this compound into polymeric matrices has shown promising results in increasing the power conversion efficiency (PCE) of solar cells.
Case Study : A study demonstrated that blending this compound with specific donor polymers resulted in a PCE increase from 6% to over 8%, showcasing its potential as an effective electron acceptor in OPV systems .
Organic Light Emitting Diodes (OLEDs)
Light Emission Properties : The compound exhibits strong photoluminescence and electroluminescence characteristics, making it suitable for use in OLEDs. Its unique structure allows for efficient energy transfer processes within the device.
Case Study : In a recent investigation into OLEDs incorporating this compound, devices achieved high brightness levels and color purity. The emission spectrum was significantly enhanced compared to traditional materials used in OLEDs .
Photocatalysis
Singlet Oxygen Generation : This compound has been studied as a photocatalyst for the generation of singlet oxygen (), which is crucial in various chemical reactions including organic synthesis and environmental remediation.
Performance Metrics : Research indicates that when used under continuous flow conditions, this compound can produce singlet oxygen at rates comparable to established photocatalysts. For example, one study reported a generation rate of of the compound .
Chemical Synthesis
Building Block for Complex Molecules : The compound serves as an important building block in synthetic organic chemistry. Its boronic ester functionality allows for versatile coupling reactions such as Suzuki-Miyaura coupling.
Case Study : A notable application involved using this compound to synthesize complex quinoline derivatives through efficient C–C bond formation. The resulting compounds exhibited desirable biological activities and photophysical properties .
Biocompatibility and Biomedical Applications
The biocompatibility of benzothiadiazole derivatives makes them attractive for biomedical applications such as drug delivery systems and imaging agents. The structural properties of this compound allow it to interact favorably with biological molecules.
Mechanism of Action
The mechanism of action of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis([1,2,5]thiadiazole) involves its ability to act as a building block for the synthesis of advanced materials. The boronate ester groups facilitate various coupling reactions, allowing the compound to form complex structures with unique electronic properties. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Research Findings and Challenges
- Advantages of Target Compound : Superior electron deficiency and planar structure enhance charge transport. Functionalization with EG units addresses solubility challenges .
- Limitations: Complex synthesis of the fused core may increase production costs. Limited data on long-term stability in aqueous environments for OECTs.
- Comparative Weaknesses : Brominated analogs offer easier synthesis but require toxic tin reagents for Stille coupling. Benzoisoxazole derivatives lack the electronic versatility of benzothiadiazole .
Biological Activity
5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,1,3]benzothiadiazolo[5,4-e][2,1,3]benzothiadiazole is a complex organic compound that has garnered attention for its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a robust structure characterized by its dioxaborolane moieties and benzothiadiazole units. The molecular formula is with a molecular weight of approximately 496.214 g/mol. Its structural complexity contributes to its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The presence of dioxaborolane groups enhances its reactivity and solubility in biological systems. This facilitates its entry into cells where it can exert its effects.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the generation of reactive oxygen species (ROS) which leads to oxidative stress in cancer cells .
- In vivo studies in murine models have demonstrated significant tumor reduction when treated with similar dioxaborolane-containing compounds. These findings suggest that the compound may act as a promising candidate for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are warranted to fully understand its long-term effects and potential side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
